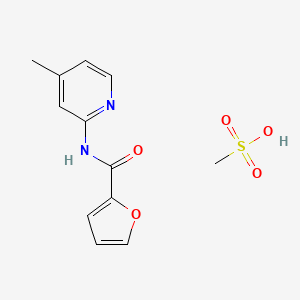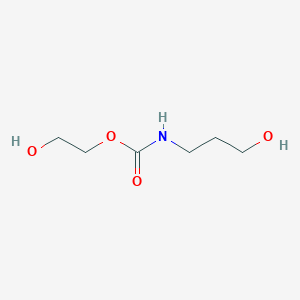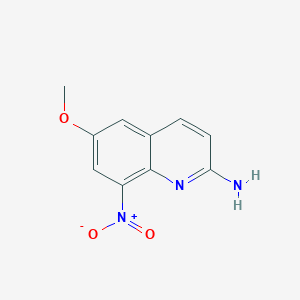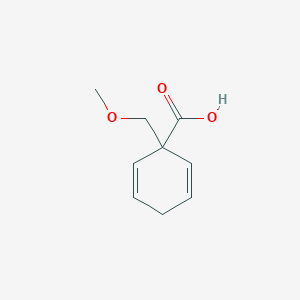
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a methoxymethyl group attached to a cyclohexa-2,5-diene ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexa-2,5-diene-1-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene ring to a cyclohexane ring.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexa-2,5-diene-1,4-dione derivatives, while reduction can produce cyclohexane-1-carboxylic acid .
Scientific Research Applications
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the diene ring can undergo electrophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain reactions.
1-Methylcyclohexa-2,5-diene-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group, leading to different reactivity and applications.
Uniqueness
1-(Methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
65984-94-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(methoxymethyl)cyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h3-6H,2,7H2,1H3,(H,10,11) |
InChI Key |
CLJGBHOTQFISLS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(C=CCC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
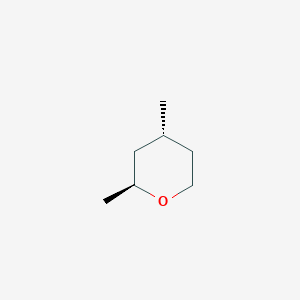

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

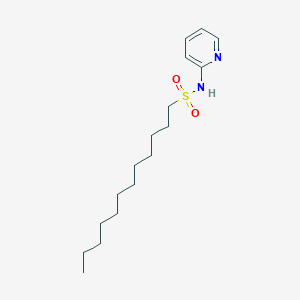
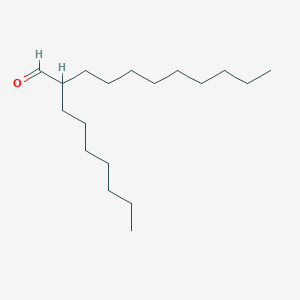
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
